2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one
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Overview
Description
2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one, also known as BNTX, is a chemical compound that belongs to the family of benzothiophene derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties. In
Mechanism of Action
2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one acts as a competitive antagonist of the GABAB receptor. It binds to the receptor at the same site as the endogenous ligand, gamma-aminobutyric acid (GABA), and prevents its activation. This results in the inhibition of downstream signaling pathways, leading to a decrease in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the release of several neurotransmitters, including dopamine, glutamate, and acetylcholine. It also has been shown to decrease the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has been implicated in the regulation of anxiety, depression, and pain perception.
Advantages and Limitations for Lab Experiments
2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has several advantages for use in lab experiments. It is a highly selective antagonist of the GABAB receptor, which allows for the specific study of this receptor's function. It is also relatively stable and can be easily synthesized in large quantities. However, 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, its high potency can make it challenging to titrate the dose accurately.
Future Directions
There are several future directions for the study of 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one. One potential area of research is the development of more water-soluble analogs of 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one to improve its in vivo administration. Another direction is the investigation of the potential therapeutic applications of 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one in the treatment of addiction, anxiety, and depression. Additionally, the role of the GABAB receptor in the regulation of synaptic plasticity and learning and memory is an area of active research that could benefit from the use of 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one. Overall, 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has significant potential for advancing our understanding of the GABAB receptor and its role in various physiological and pathological processes.
Synthesis Methods
2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one can be synthesized through a multi-step process involving the reaction of 4-bromo-3-nitrobenzaldehyde with 2-acetylthiophene in the presence of a base. The resulting product is then subjected to a reduction reaction to yield 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one. This synthesis method has been optimized to produce high yields of 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one with excellent purity.
Scientific Research Applications
2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has been extensively studied for its potential applications in scientific research. It is a potent and selective antagonist of the GABAB receptor, which is a member of the G protein-coupled receptor family. This receptor plays a crucial role in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. 2-(4-bromo-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has been used to study the physiological and pathological roles of the GABAB receptor in various animal models.
properties
IUPAC Name |
(2E)-2-[(4-bromo-3-nitrophenyl)methylidene]-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO3S/c16-11-6-5-9(7-12(11)17(19)20)8-14-15(18)10-3-1-2-4-13(10)21-14/h1-8H/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJAGSQZFJFFHZ-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=C(C=C3)Br)[N+](=O)[O-])/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one |
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